An In-depth Technical Guide to 3-(Trifluoromethoxy)fluorobenzene (CAS: 1077-01-6)
An In-depth Technical Guide to 3-(Trifluoromethoxy)fluorobenzene (CAS: 1077-01-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)fluorobenzene, also known as 1-fluoro-3-(trifluoromethoxy)benzene, is a fluorinated aromatic compound with the chemical formula C₇H₄F₄O.[1] This specialized chemical has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and material science due to the unique properties imparted by the trifluoromethoxy (-OCF₃) group.[1][2] The trifluoromethoxy group is highly valued in drug design for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[3] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 3-(Trifluoromethoxy)fluorobenzene, with a focus on its relevance to drug discovery and development.
Physicochemical and Spectroscopic Data
The physical and chemical properties of 3-(Trifluoromethoxy)fluorobenzene are summarized in the tables below. This data is essential for its handling, storage, and application in various chemical reactions.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1077-01-6 | [1] |
| Molecular Formula | C₇H₄F₄O | [1] |
| Molecular Weight | 180.10 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 105 °C | [1] |
| Density | 1.33 g/cm³ | [1] |
| Refractive Index (n20D) | 1.39 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Temperature | 2 - 8 °C | [1] |
Table 2: Spectroscopic Data
| Spectroscopy | Data for (Trifluoromethoxy)benzene (CAS 456-55-3) | Reference(s) |
| ¹H NMR | Spectrum available at ChemicalBook. | [4] |
| ¹³C NMR | Spectrum available at ChemicalBook. | [5] |
| Mass Spectrometry (GC-MS) | Major peaks at m/z 65, 162, 39, 69, 77. | [6] |
| FTIR | C-O stretching, C-F stretching, and aromatic C-H and C=C vibrations are expected. | [6] |
Synthesis
A detailed, specific experimental protocol for the synthesis of 3-(Trifluoromethoxy)fluorobenzene was not found in the provided search results. However, a general method for the preparation of (trifluoromethoxy)benzene compounds involves the chlorination of an anisole precursor followed by fluorination.[7] For example, anisole can be chlorinated in a solvent with an initiator and light to produce trichloromethoxybenzene, which is then fluorinated with HF to yield trifluoromethoxybenzene.[7] A patent describes a process for preparing 4-substituted-1-(trifluoromethoxy)benzene compounds which involves the diazotization of a trifluoromethoxyaniline precursor.[8]
Applications in Drug Discovery and Organic Synthesis
3-(Trifluoromethoxy)fluorobenzene is a versatile building block in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[1] The presence of the trifluoromethoxy group can enhance a molecule's stability and lipophilicity, which are critical properties in drug design.[1]
Role as a NaV Inhibitor Intermediate
This compound is utilized as an intermediate in the synthesis of NaV (voltage-gated sodium channel) inhibitors.[1] NaV channels are crucial targets in the development of treatments for neurological conditions.[2]
Use in Photoredox Catalysis
3-(Trifluoromethoxy)fluorobenzene can be employed in photoredox catalysis reactions.[1] This modern synthetic method uses visible light to initiate chemical transformations, offering a greener and more efficient alternative to traditional methods.[9][10]
Experimental Protocols
While specific, detailed protocols for reactions involving 3-(Trifluoromethoxy)fluorobenzene were not explicitly found, the following are generalized experimental workflows based on its known applications.
General Workflow for Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. As a fluorinated aryl halide, 3-(Trifluoromethoxy)fluorobenzene can participate in such reactions.
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Conceptual Experimental Protocol for a Suzuki Coupling Reaction
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-(Trifluoromethoxy)fluorobenzene (1.0 equiv), an arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
General Workflow for a Photoredox Catalyzed Reaction
Photoredox catalysis utilizes a photocatalyst that, upon excitation by visible light, can initiate single-electron transfer processes to drive chemical reactions.
Caption: A simplified representation of a photoredox catalytic cycle.
Conceptual Experimental Protocol for a Photoredox Reaction
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Reaction Setup: In a reaction vial, dissolve 3-(Trifluoromethoxy)fluorobenzene (1.0 equiv), the reaction partner, and a photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%) in a degassed solvent (e.g., acetonitrile or DMF).
-
Irradiation: Place the reaction vial in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired product.
The Impact of the Trifluoromethoxy Group in Drug Design
The trifluoromethoxy group is often considered a "super methyl" group due to its similar size but vastly different electronic properties. Its incorporation into drug candidates can significantly improve their ADME (absorption, distribution, metabolism, and excretion) properties.
Caption: Influence of the trifluoromethoxy group on drug properties.
The high lipophilicity of the -OCF₃ group can enhance a drug's ability to cross biological membranes, leading to better absorption and distribution.[5] Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, which can be crucial for optimizing interactions with biological targets.[5] Furthermore, the carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can increase the half-life of a drug.[5]
Safety and Handling
3-(Trifluoromethoxy)fluorobenzene is a flammable liquid and vapor. It causes skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
3-(Trifluoromethoxy)fluorobenzene is a valuable and versatile fluorinated building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique combination of a fluorine atom and a trifluoromethoxy group on a benzene ring provides a scaffold with desirable properties for drug design. Understanding its chemical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development. This guide provides a foundational understanding for scientists and researchers looking to incorporate this compound into their synthetic strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals [ouci.dntb.gov.ua]
- 8. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
